molecular formula C11H8F8O B14321530 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol CAS No. 111915-34-5

4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol

Cat. No.: B14321530
CAS No.: 111915-34-5
M. Wt: 308.17 g/mol
InChI Key: KZKQWODQMBXZOD-UHFFFAOYSA-N
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Description

4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is a fluorinated organic compound characterized by the presence of a phenol group attached to an octafluoropentyl chain. This compound is notable for its unique chemical properties, which are influenced by the high electronegativity of the fluorine atoms. These properties make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol typically involves the reaction of phenol with 2,2,3,3,4,4,5,5-octafluoropentyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution of the bromide by the phenol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.

Major Products Formed

    Nitration: Formation of nitrophenols.

    Sulfonation: Formation of sulfonated phenols.

    Halogenation: Formation of halogenated phenols.

    Oxidation: Formation of quinones.

Scientific Research Applications

4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.

    Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is largely influenced by the presence of the phenol group and the fluorinated chain. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorinated chain imparts hydrophobicity and stability. These properties enable the compound to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol

Uniqueness

4-(2,2,3,3,4,4,5,5-Octafluoropentyl)phenol is unique due to the presence of both a phenol group and a highly fluorinated chain. This combination imparts distinct chemical properties, such as high thermal stability, resistance to oxidation, and unique interactions with biological molecules. These properties differentiate it from other similar compounds and make it valuable for specific applications in research and industry.

Properties

CAS No.

111915-34-5

Molecular Formula

C11H8F8O

Molecular Weight

308.17 g/mol

IUPAC Name

4-(2,2,3,3,4,4,5,5-octafluoropentyl)phenol

InChI

InChI=1S/C11H8F8O/c12-8(13)10(16,17)11(18,19)9(14,15)5-6-1-3-7(20)4-2-6/h1-4,8,20H,5H2

InChI Key

KZKQWODQMBXZOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(C(C(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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